5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Overview
Description
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The InChI code for 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is 1S/C6H6N2O3/c1-3-2-7-8-5(9)4(3)6(10)11/h2H,1H3,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is a powder at room temperature . Its molecular weight is 154.13 , and it has a melting point of 193-194 degrees Celsius .Scientific Research Applications
Chemical Synthesis Applications
Synthetic Pathways and Derivatives : The synthesis of related pyridazine derivatives involves multi-component reactions, providing a foundation for creating compounds with potential biological activities. For instance, the efficient synthesis of 2,6-disubstituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters demonstrates the versatility of pyridazine derivatives in chemical synthesis, offering pathways to selectively alkylated products (Murphy et al., 2008). Similarly, the synthesis of N‐aryl‐4‐oxo‐1,4‐dihydro‐pyridazine‐3‐carboxylic acids, which showed cytotoxic activity, illustrates the medicinal chemistry potential of these compounds (Mojahidi et al., 2010).
Green Chemistry Approaches : The ultrasound-assisted green synthesis of pyridazines in water highlights an environmentally friendly method for preparing these compounds, emphasizing the importance of sustainable practices in chemical synthesis (Eftekhari‐Sis & Vahdati‐Khajeh, 2013).
Biological Activity
Antibacterial Agents : Research into 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives has uncovered significant antibacterial activity, showcasing the therapeutic potential of pyridazine derivatives against various bacterial strains (Nagawade et al., 2005).
Antitumor Evaluation : The design and synthesis of novel pyridazine derivatives have also been directed towards evaluating their antitumor potential. Specific derivatives have been prepared and assessed for cytotoxicity, demonstrating the diverse biological applications of these compounds (Liu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-9-6(10)5(4)7(11)12-2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXAHIUYICBEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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